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Compound of Interest

Compound Name: 5-Bromobenzo[d]thiazol-2(3H)-one

Cat. No.: B175483

An In-depth Technical Guide to the Molecular Structure of 5-Bromobenzo[d]thiazol-2(3H)-one

Abstract

5-Bromobenzo[d]thiazol-2(3H)-one is a heterocyclic organic compound belonging to the
benzothiazolone family. This class of molecules is of significant interest to researchers and
drug development professionals due to the wide range of biological activities exhibited by its
derivatives, including potential applications in oncology and antimicrobial therapies.[1][2][3]
This technical guide provides a comprehensive overview of the molecular structure of 5-
Bromobenzo[d]thiazol-2(3H)-one, including its chemical properties, spectroscopic data, a
proposed synthesis protocol, and its potential role in relevant biological pathways. The
information is structured to serve as a foundational resource for scientific investigation and
drug discovery efforts.

Chemical Identity and Properties

5-Bromobenzo[d]thiazol-2(3H)-one is characterized by a bicyclic structure composed of a
brominated benzene ring fused to a thiazolone ring. The presence of the bromine atom, the
amide-like lactam group, and the thioether linkage within the heterocyclic system are key
features that define its chemical reactivity and potential for biological interactions.

Table 1.1: Chemical Identifiers and Properties of 5-Bromobenzo[d]thiazol-2(3H)-one
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Property Value Reference

5-Bromobenzo[d]thiazol-2(3H)-

Chemical Name [4]
one

CAS Number 199475-45-1 [4][5]

Molecular Formula C7H4BrNOS [41[5]

Molecular Weight 230.08 g/mol [4115]
BrC1=CC2=C(SC(=0O)N2)C=C

SMILES L [5]

5-Bromo-2(3H)-
Synonyms benzothiazolone, 5-bromo-3H-  [4]

1,3-benzothiazol-2-one

Spectroscopic and Physicochemical Data

The structural elucidation of 5-Bromobenzo[d]thiazol-2(3H)-one relies on standard analytical
techniques. While specific experimental spectra for this exact compound are not detailed in the
provided search results, the following tables summarize expected physicochemical properties
and spectroscopic characteristics based on its known structure and data from analogous
compounds.

Table 2.1: Predicted Physicochemical Properties
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Property Predicted Value

Note

Topological Polar Surface Area

Based on computational

41.1 Az models for similar structures.

(TPSA)

[6]

A calculated value indicating
logP 2.7 ) o

moderate lipophilicity.[6]

The N-H group in the
Hydrogen Bond Donors 1 ) )

thiazolone ring.[7]

The carbonyl oxygen and the
Hydrogen Bond Acceptors 2

sulfur atom.[7]

Table 2.2: Predicted Spectroscopic Characteristics
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] Predicted .
Technique . Assignment and Notes
Wavenumber/Shift

N-H stretching vibration of the

FT-IR (cm™1) ~3200-3050 _
secondary amide (lactam).
~3100-3000 Aromatic C-H stretching.[8]
C=0 (carbonyl) stretching of
~1710-1680 _
the lactam ring.[9]
C=C stretching vibrations
~1600, ~1475 . o
within the aromatic ring.[8]
Broad singlet corresponding to
1H-NMR (ppm) ~11.0-12.0
the N-H proton.
Multiplet signals corresponding
~7.0-7.8 to the three protons on the
aromatic ring.
Carbonyl carbon (C=0) of the
B3C-NMR (ppm) ~170
lactam.
Signals for the six carbons of
~110-140 _
the benzene ring.
Molecular ion peaks [M]* and
[M+2]* in an approximate 1:1
Mass Spec. (m/z) ~230, ~232

ratio, characteristic of a single

bromine atom.

Synthesis and Characterization Protocols

A detailed experimental protocol for the synthesis of 5-Bromobenzo[d]thiazol-2(3H)-one is
not available in the search results. However, a logical and common synthetic pathway can be
proposed based on established heterocyclic chemistry principles.

Proposed Synthesis Workflow
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The most direct route involves the cyclization of 2-amino-4-bromothiophenol with a phosgene
equivalent, such as triphosgene or 1,1'-carbonyldiimidazole (CDI), to form the thiazolone ring.

Reactants

2-Amino-4-bromothiophenol Carbonyldiimidazole (CDI)

Cyclization Reaction
(e.g., in THF, Room Temp)

Agqueous Work-up
& Solvent Removal

Purification
(Recrystallization or Chromatography)

Final Broduct

5-Bromobenzold]thiazol-2(3H)-one

Click to download full resolution via product page

Figure 1: Proposed workflow for the synthesis of 5-Bromobenzo[d]thiazol-2(3H)-one.

Representative Experimental Protocol

Obijective: To synthesize 5-Bromobenzo[d]thiazol-2(3H)-one.

Materials:
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e 2-Amino-4-bromothiophenol

e 1,1'-Carbonyldiimidazole (CDI)

o Tetrahydrofuran (THF), anhydrous

e 1M Hydrochloric acid (HCI)

» Saturated sodium bicarbonate solution
e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSOa)
o Ethyl acetate

e Hexanes

Procedure:

 In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-4-
bromothiophenol (1.0 eq) in anhydrous THF.

e Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the solution at room temperature.

« Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction
progress by Thin Layer Chromatography (TLC).

o Upon completion, quench the reaction by the slow addition of 1M HCI.
o Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

e Wash the combined organic layers sequentially with saturated sodium bicarbonate solution
and brine.

» Dry the organic layer over anhydrous MgSOu4, filter, and concentrate the solvent under
reduced pressure to yield the crude product.
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 Purify the crude solid by recrystallization from an appropriate solvent system (e.g.,
ethanol/water) or by column chromatography on silica gel (e.g., using a hexanes/ethyl
acetate gradient) to afford pure 5-Bromobenzo[d]thiazol-2(3H)-one.

Characterization

The identity and purity of the synthesized compound should be confirmed using the following
methods:

e 1H and 3C NMR Spectroscopy: To confirm the chemical structure and proton/carbon
environments.

o FT-IR Spectroscopy: To verify the presence of key functional groups (N-H, C=0).[10]

o High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and
molecular weight.

e Melting Point Analysis: To assess the purity of the final product.

Potential Biological Activity and Signaling Pathways

The benzothiazole scaffold is a "privileged structure™ in medicinal chemistry, known to be a
component in numerous compounds with a wide array of biological activities.[1][2] Derivatives
have been investigated for anticancer, antimicrobial, antidiabetic, and anti-inflammatory
properties.[11][12]

One significant area of research for related heterocyclic systems is the inhibition of protein
kinases, such as the Epidermal Growth Factor Receptor (EGFR).[13] Overactivation of the
EGFR signaling pathway is a hallmark of many cancers, leading to uncontrolled cell
proliferation and survival. Small molecule inhibitors that block the ATP-binding site of the EGFR
kinase domain are a proven strategy in cancer therapy. Given its structure, 5-
Bromobenzo[d]thiazol-2(3H)-one could serve as a scaffold for developing such inhibitors.
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Figure 2: Simplified EGFR signaling pathway and the potential inhibitory role of the title
compound.

Conclusion

5-Bromobenzo[d]thiazol-2(3H)-one is a well-defined chemical entity with a molecular
structure that makes it a valuable scaffold for medicinal chemistry. This guide has outlined its
core chemical properties, predicted spectroscopic data, and a plausible synthetic route. The
established biological relevance of the benzothiazole core, particularly in the context of kinase
inhibition, highlights the potential of this molecule as a starting point for the design of novel
therapeutic agents. Further experimental work is necessary to validate the proposed synthesis,
fully characterize the compound, and explore its biological activity in relevant assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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